2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that features a combination of various functional groups, including oxadiazole, benzofuran, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with carboxylic acids or their derivatives.
Introduction of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chlorides in the presence of a base.
Final Assembly: The final compound is obtained by coupling the oxadiazole and benzofuran intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its various functional groups allow it to interact with biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring, for example, can interact with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide
- 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide
Uniqueness
The uniqueness of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities due to the presence of the 3-chlorophenyl group.
Properties
Molecular Formula |
C24H18ClN3O5S |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C24H18ClN3O5S/c1-14-20-13-19(34(29,30)28-17-6-8-18(31-2)9-7-17)10-11-21(20)32-22(14)24-26-23(27-33-24)15-4-3-5-16(25)12-15/h3-13,28H,1-2H3 |
InChI Key |
RPBZZJNIZFAMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.